molecular formula C6H6BrNO2 B1365157 Methyl 5-bromo-1H-pyrrole-2-carboxylate CAS No. 934-07-6

Methyl 5-bromo-1H-pyrrole-2-carboxylate

Cat. No. B1365157
CAS RN: 934-07-6
M. Wt: 204.02 g/mol
InChI Key: ZYBOXSDTMZRWBC-UHFFFAOYSA-N
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Patent
US08664380B2

Procedure details

Methyl 1-(4-methoxybutyl)-1H-pyrrole-2-carboxylate (4.5 g) was dissolved in dichloromethane (30 ml), N-bromosuccinimide (4.0 g) was added and the mixture was stirred for 1 hr. The reaction mixture was washed successively with water and brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography, and a fraction eluted with ethyl acetate-hexane (1:4) was concentrated under reduced pressure to give the object product (2.2 g).
Name
Methyl 1-(4-methoxybutyl)-1H-pyrrole-2-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCCCC[N:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]([O:14][CH3:15])=[O:13].[Br:16]N1C(=O)CCC1=O>ClCCl>[Br:16][C:11]1[NH:7][C:8]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:10]=1

Inputs

Step One
Name
Methyl 1-(4-methoxybutyl)-1H-pyrrole-2-carboxylate
Quantity
4.5 g
Type
reactant
Smiles
COCCCCN1C(=CC=C1)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
a fraction eluted with ethyl acetate-hexane (1:4)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.